molecular formula C18H21BrO6 B2790883 Ethyl 6-bromo-5-(2-tert-butoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate CAS No. 315237-24-2

Ethyl 6-bromo-5-(2-tert-butoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B2790883
CAS No.: 315237-24-2
M. Wt: 413.264
InChI Key: OXPQDUXJHDHIQV-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-5-(2-tert-butoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate is a complex organic compound with the molecular formula C23H23BrO6. This compound is part of the benzofuran family, which is known for its diverse biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

ethyl 6-bromo-2-methyl-5-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BrO6/c1-6-22-17(21)16-10(2)24-13-8-12(19)14(7-11(13)16)23-9-15(20)25-18(3,4)5/h7-8H,6,9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXPQDUXJHDHIQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=CC(=C(C=C21)OCC(=O)OC(C)(C)C)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-bromo-5-(2-tert-butoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the bromination of a benzofuran derivative, followed by esterification and tert-butoxy protection. The reaction conditions often require the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as pyridine or triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and reactant concentrations are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction conditions is common to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-5-(2-tert-butoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.

    Reduction Reactions: The ester group can be reduced to an alcohol under appropriate conditions.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation can produce a carboxylic acid derivative.

Scientific Research Applications

Ethyl 6-bromo-5-(2-tert-butoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 6-bromo-5-(2-tert-butoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. The bromine atom and ester group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Ethyl 6-bromo-5-(2-tert-butoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate can be compared with other benzofuran derivatives such as:

  • Ethyl 6-bromo-2-methyl-1-benzofuran-3-carboxylate
  • Ethyl 5-(2-tert-butoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate
  • Ethyl 6-bromo-5-(2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate

These compounds share similar core structures but differ in the substituents attached to the benzofuran ring. The presence of different functional groups can significantly influence their chemical reactivity and biological activities, making each compound unique in its applications and properties.

Biological Activity

Ethyl 6-bromo-5-(2-tert-butoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate is a synthetic organic compound that belongs to the benzofuran family, known for its diverse biological activities. The compound's structure includes a bromine substituent, which enhances its reactivity, and various functional groups that contribute to its potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C23H23BrO6C_{23}H_{23}BrO_6. The presence of the bromine atom and the tert-butoxy group are critical for its biological activity.

PropertyDescription
Molecular Weight457.34 g/mol
SolubilitySoluble in organic solvents such as dichloromethane and ethanol
Functional GroupsBromine, ester, oxoethoxy, tert-butoxy

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of Benzofuran Core : Cyclization of phenolic precursors with α-haloketones.
  • Bromination : Introduction of the bromine substituent using brominating agents.
  • Esterification : Formation of the ester group via reaction with ethyl alcohol under acidic conditions.
  • tert-butoxy Protection : Protection of hydroxyl groups to enhance stability during reactions.

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit significant anticancer activity. This compound has been evaluated for its ability to inhibit cancer cell proliferation in various in vitro models.

Case Study Findings :

  • Study on Breast Cancer Cells : In vitro assays demonstrated that the compound induced apoptosis in MCF-7 breast cancer cells, with IC50 values indicating effective cytotoxicity at micromolar concentrations .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against various bacterial strains. Its structural features may enhance membrane permeability, allowing it to disrupt bacterial cell walls.

Research Observations :

  • Inhibition of Staphylococcus aureus : this compound exhibited significant antibacterial activity, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism.
  • Receptor Modulation : It can act on various receptors, modulating signaling pathways related to cell survival and proliferation.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds is essential.

CompoundKey FeaturesBiological Activity
Methyl 6-bromo-5-(2-tert-butoxy)Lacks oxoethoxy groupModerate anticancer activity
Isopropyl 6-bromo benzofuranDifferent alkyl groupLower antimicrobial efficacy
Ethyl 6-bromo benzofuranNo tert-butoxy groupReduced solubility and reactivity

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